1H,5H-Pyrido[3,2,1-ij]quinazolin-1-one,7-amino-2,3,6,7-tetrahydro-3-(4-methoxyphenyl)-,(3R,7R)- 1H,5H-Pyrido[3,2,1-ij]quinazolin-1-one,7-amino-2,3,6,7-tetrahydro-3-(4-methoxyphenyl)-,(3R,7R)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC16795122
InChI: InChI=1S/C18H19N3O2/c1-23-12-7-5-11(6-8-12)17-20-18(22)14-4-2-3-13-15(19)9-10-21(17)16(13)14/h2-8,15,17H,9-10,19H2,1H3,(H,20,22)/t15-,17-/m1/s1
SMILES:
Molecular Formula: C18H19N3O2
Molecular Weight: 309.4 g/mol

1H,5H-Pyrido[3,2,1-ij]quinazolin-1-one,7-amino-2,3,6,7-tetrahydro-3-(4-methoxyphenyl)-,(3R,7R)-

CAS No.:

Cat. No.: VC16795122

Molecular Formula: C18H19N3O2

Molecular Weight: 309.4 g/mol

* For research use only. Not for human or veterinary use.

1H,5H-Pyrido[3,2,1-ij]quinazolin-1-one,7-amino-2,3,6,7-tetrahydro-3-(4-methoxyphenyl)-,(3R,7R)- -

Specification

Molecular Formula C18H19N3O2
Molecular Weight 309.4 g/mol
IUPAC Name (2R,10R)-10-amino-2-(4-methoxyphenyl)-1,3-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-4-one
Standard InChI InChI=1S/C18H19N3O2/c1-23-12-7-5-11(6-8-12)17-20-18(22)14-4-2-3-13-15(19)9-10-21(17)16(13)14/h2-8,15,17H,9-10,19H2,1H3,(H,20,22)/t15-,17-/m1/s1
Standard InChI Key AFSXGZYGBBFNKI-NVXWUHKLSA-N
Isomeric SMILES COC1=CC=C(C=C1)[C@@H]2NC(=O)C3=CC=CC4=C3N2CC[C@H]4N
Canonical SMILES COC1=CC=C(C=C1)C2NC(=O)C3=CC=CC4=C3N2CCC4N

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Descriptors

The systematic IUPAC name of the compound, 1H,5H-Pyrido[3,2,1-ij]quinazolin-1-one,7-amino-2,3,6,7-tetrahydro-3-(4-methoxyphenyl)-,(3R,7R)-, reflects its polycyclic architecture. Key features include:

  • Core structure: A pyrido[3,2,1-ij]quinazolin-1-one system, comprising a fused pyridine and quinazolinone ring.

  • Substituents: A 4-methoxyphenyl group at position 3 and an amino group at position 7.

  • Stereochemistry: Chiral centers at positions 3 and 7, both in the R configuration.

The molecular formula is C₁₈H₁₉N₃O₂, with a molar mass of 309.36 g/mol . Its isomeric SMILES string, C[C@H]1CCC@@HC3=CC=C(C=C3)OC, encodes the stereochemical and functional group arrangement .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number693260-50-3
Molecular FormulaC₁₈H₁₉N₃O₂
Molar Mass309.36 g/mol
Stereochemistry(3R,7R)
Purity>98% (typical commercial)
SolubilitySoluble in DMSO

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of this compound likely involves multi-step strategies common to fused quinazolinones, such as:

  • Heterocyclic core construction: Formation of the pyrido-quinazolinone system via cyclocondensation or transition metal-catalyzed cyclization.

  • Functionalization: Introduction of the 4-methoxyphenyl and amino groups through cross-coupling or nucleophilic substitution.

  • Stereochemical control: Use of chiral auxiliaries or asymmetric catalysis to establish the 3R and 7R configurations.

A related synthesis of pyrrolo[3,2,1-ij]quinazolinones employed PdCl₂-mediated endo-dig cyclization of alkynylated dihydroquinazolinones , suggesting analogous routes may apply. For pyrido-quinazoline derivatives, condensation of azolyl-anilines with keto acids has been reported , though stereoselective variants remain underexplored.

Structural and Spectroscopic Characterization

X-ray Crystallography and Resonance Effects

While no direct crystallographic data exists for this compound, studies on analogous pyrido[1,2-a]quinazolines revealed resonance structures stabilized by conjugated π-systems . The 4-methoxyphenyl group likely induces electronic effects, modulating reactivity at the quinazolinone carbonyl.

NMR and Mass Spectral Data

  • ¹H NMR: Expected signals include aromatic protons from the methoxyphenyl group (~6.8–7.3 ppm), NH₂ protons (~5.5 ppm), and diastereotopic hydrogens from the tetrahydro pyrido ring .

  • LC-MS: A molecular ion peak at m/z 309.36 ([M+H]⁺) confirms the molecular formula .

Challenges and Future Directions

Synthetic Optimization

Current limitations include:

  • Low yields in stereoselective steps, common in fused quinazolinone syntheses .

  • Scalability issues with transition metal catalysts .

Biological Profiling

Priority areas for research:

  • Kinase inhibition assays: Targeting oncogenic kinases (e.g., EGFR, VEGFR) due to structural similarity to known inhibitors.

  • Blood-brain barrier penetration: Critical for CNS applications, though chromene-quinazolinones showed limited BBB uptake .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator